molecular formula C23H30O6S B12810473 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol

2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol

Cat. No.: B12810473
M. Wt: 434.5 g/mol
InChI Key: WHSOLWOTCHFFBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a reference compound in studying SGLT2 inhibitors.

    Biology: Investigated for its effects on glucose metabolism and renal function.

    Medicine: Primarily used in the treatment of type 2 diabetes, showing promising results in clinical trials.

    Industry: Utilized in the development of new antidiabetic drugs.

Mechanism of Action

The compound exerts its effects by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By selectively inhibiting SGLT2, it reduces renal glucose reabsorption, increases urinary glucose excretion, and lowers plasma glucose levels. This mechanism involves binding to the SGLT2 protein and blocking its function, leading to improved glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol is unique due to its high selectivity for SGLT2 over SGLT1, resulting in fewer side effects and better efficacy in glucose control. Its molecular structure allows for potent inhibition with minimal off-target effects .

Biological Activity

The compound 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol, commonly known as Luseogliflozin, is a novel sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor. This compound has gained attention due to its potential therapeutic applications in managing Type 2 diabetes mellitus. This article reviews the biological activity of Luseogliflozin, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Luseogliflozin has the following chemical characteristics:

  • Molecular Formula : C23H30O6S
  • Molecular Mass : 434.55 g/mol
  • CAS Registry Number : 898537-18-3
  • Melting Point : 155.0 - 157.0 °C .

Luseogliflozin acts primarily by inhibiting the SGLT2 protein in the renal proximal tubules. This inhibition leads to decreased glucose reabsorption and increased urinary glucose excretion, effectively lowering blood glucose levels in patients with diabetes . The selectivity of Luseogliflozin for SGLT2 over SGLT1 is significant, with reported selectivity ratios indicating a potent effect on glucose transport .

Antidiabetic Activity

Clinical studies have demonstrated that Luseogliflozin significantly reduces HbA1c levels and fasting plasma glucose in patients with Type 2 diabetes . The compound's efficacy has been compared with other SGLT2 inhibitors, showing competitive results.

Metabolic Stability and Pharmacokinetics

Research indicates that Luseogliflozin exhibits favorable pharmacokinetic properties:

  • Half-Life : Approximately 12 hours.
  • Bioavailability : High oral bioavailability due to its chemical structure.
  • Renal Clearance : Primarily eliminated via urine, with minimal hepatic metabolism .

Efficacy in Clinical Trials

A Phase II clinical trial evaluated the efficacy of Luseogliflozin in patients with Type 2 diabetes. Results showed:

  • HbA1c Reduction : Mean reduction of 0.8% after 12 weeks of treatment.
  • Weight Loss : Average weight reduction of approximately 3 kg.
  • Urinary Glucose Excretion : Increased urinary glucose excretion correlated with dose .

Safety Profile

The compound was generally well-tolerated among participants, with common adverse effects including urinary tract infections and genital mycotic infections, consistent with other SGLT2 inhibitors . Long-term safety data are still being evaluated.

Comparative Analysis

The following table summarizes the biological activity and pharmacological effects of Luseogliflozin compared to other SGLT2 inhibitors:

CompoundHbA1c Reduction (%)Weight Loss (kg)Common Side Effects
Luseogliflozin0.83UTIs, genital infections
Dapagliflozin0.72.5UTIs, dehydration
Empagliflozin0.93.5UTIs, hypotension

Properties

IUPAC Name

2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSOLWOTCHFFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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